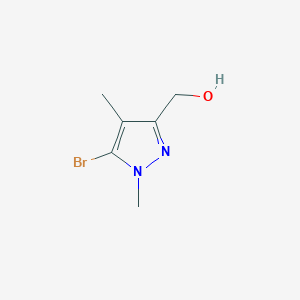

(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol

Description

(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol is a brominated pyrazole derivative featuring a methanol substituent at the 3-position and methyl groups at the 1- and 4-positions. Its molecular formula is C₇H₁₀BrN₂O, with a molecular weight of 217.07 g/mol. The bromine atom at the 5-position introduces steric and electronic effects, while the hydroxyl group enhances polarity, influencing solubility and reactivity. This compound is of interest in medicinal and materials chemistry due to the tunable properties of pyrazole derivatives.

Properties

IUPAC Name |

(5-bromo-1,4-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXXDBGNDGSUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1CO)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol typically involves the bromination of 1,4-dimethyl-1H-pyrazole followed by the introduction of a methanol group. One common method includes:

Bromination: 1,4-dimethyl-1H-pyrazole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at position 5.

Methanol Introduction: The brominated intermediate is then reacted with formaldehyde and a reducing agent such as sodium borohydride to introduce the methanol group at position 3.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium hydroxide.

Major Products:

Oxidation: Formation of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)formaldehyde or (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)carboxylic acid.

Reduction: Formation of 1,4-dimethyl-1H-pyrazol-3-yl)methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Research

(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol has been utilized in various biological studies due to its interaction with specific enzymes and proteins.

- Enzyme Inhibition:

- The compound has shown potential as an inhibitor of acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially affecting cognitive functions and behavior in animal models.

- Oxidative Stress Modulation:

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

- Anti-inflammatory and Anticancer Activities:

- Drug Development:

Industrial Applications

In the industrial sector, this compound is used for synthesizing specialty chemicals and materials:

- Catalyst Development:

Data Tables

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to its ability to scavenge ROS and inhibit apoptotic pathways .

Case Study 2: Synthesis of Bioactive Derivatives

Researchers synthesized various derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against cancer cell lines, highlighting the compound's potential as a lead structure in drug discovery efforts aimed at developing new anticancer agents .

Mechanism of Action

The mechanism of action of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the methanol group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs

a. Non-Brominated Analog: (1,4-Dimethyl-1H-pyrazol-3-yl)methanol

- Molecular Formula : C₆H₁₀N₂O

- Molecular Weight : 138.16 g/mol

- Key Differences: Absence of bromine reduces molecular weight by ~79 g/mol. The hydroxyl group in both compounds enhances solubility in polar solvents like ethanol or methanol.

b. Di-Brominated Pyrazole Derivative: 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₃H₁₃Br₂N₂O

- Molecular Weight : 398.07 g/mol

- Key Differences : Two bromine atoms increase molecular weight and steric hindrance. The dihydro-pyrazol-3-one core differs from the fully aromatic pyrazole in the target compound, reducing ring planarity and altering conjugation. LC/MS data (m/z 317 [M+H]⁺) highlights its distinct fragmentation pattern compared to the target compound.

c. Thiophene-Pyrazole Hybrid: 2-(5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-4-methylphenol

- Molecular Formula : C₂₂H₁₆BrN₄OS

- Molecular Weight : 479.36 g/mol

- Key Differences: Incorporation of a bromothiophene moiety and phenol group introduces extended π-conjugation and hydrogen-bonding capacity.

Substituent Effects on Properties

Stability and Handling

Biological Activity

(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Chemical Formula : C7H9BrN2O

- Molecular Weight : 217.06 g/mol

- CAS Number : 2091372-06-2

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Interaction : Some studies suggest that pyrazole derivatives can interact with specific receptors, such as GABA receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

- Biochemical Pathways : The compound has been noted for its potential antileishmanial and antimalarial activities, indicating that it may disrupt the biochemical pathways of these parasites.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.025 mg/mL |

| Escherichia coli | Antibacterial | 0.0195 mg/mL |

| Candida albicans | Antifungal | 0.0048 mg/mL |

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Antioxidant Activity

Studies have indicated that pyrazole derivatives possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays like DPPH and ABTS, where the compound demonstrated notable free radical scavenging ability .

Study on Anticancer Activity

In a recent study, this compound was evaluated for its anticancer properties against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.6 |

| MCF-7 | 12.3 |

| A549 | 18.9 |

The results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.